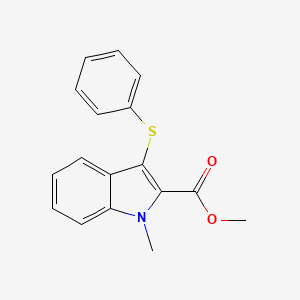
methyl 1-methyl-3-(phenylthio)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-3-(phenylthio)-1H-indole-2-carboxylate is an indole derivative with a diverse range of applications in organic chemistry, pharmaceutical research, and material science. The indole moiety is a fundamental structure in many natural products and pharmaceuticals, making derivatives like this one valuable for various synthetic and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl 1-methyl-3-(phenylthio)-1H-indole-2-carboxylate typically involves a multi-step synthetic route:
Synthesis of the Indole Core: The indole nucleus can be synthesized using Fischer indole synthesis or other methods such as the Bischler-Möhlau indole synthesis.
Introduction of the Phenylthio Group: This step often involves the electrophilic aromatic substitution of a thiophenol derivative onto the indole nucleus.
Esterification: The carboxyl group is converted into its methyl ester using methanol and an acid catalyst, usually sulfuric acid.
Industrial Production Methods: Industrial-scale production might involve optimizations for yield and efficiency, including:
Catalyst Selection: Use of specific catalysts to improve the reaction rate.
Solvent Choice: Solvents that increase the reaction efficiency while ensuring environmental and safety compliance.
Temperature Control: Optimal temperatures that balance reaction speed and product stability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often forming sulfoxide or sulfone derivatives.
Reduction: Reduction can target the ester group to produce alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify various functional groups on the indole ring or the phenylthio moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly used reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions can vary; for example, halogenation can be done with reagents like N-bromosuccinimide in the presence of light.
Major Products: Products from these reactions can include a variety of functionalized indole derivatives, which may have increased biological or chemical activity.
Scientific Research Applications
Chemistry: Methyl 1-methyl-3-(phenylthio)-1H-indole-2-carboxylate is used as a building block in organic synthesis, facilitating the creation of complex molecules. Biology: In biological research, indole derivatives are often investigated for their interactions with biological macromolecules, including proteins and nucleic acids. Medicine: This compound can serve as a precursor or an active component in the development of new pharmaceutical agents, particularly in anti-cancer and anti-inflammatory drugs. Industry: Indole derivatives find applications in material science, including the development of new polymers and dyes.
Mechanism of Action
Compared to other indole derivatives, methyl 1-methyl-3-(phenylthio)-1H-indole-2-carboxylate stands out due to its unique substitution pattern:
N-Methylation: Increases lipid solubility, potentially enhancing membrane permeability.
Phenylthio Group: Provides unique reactivity and potential bioactivity, distinguishing it from other indole derivatives.
Carboxylate Ester: Offers a handle for further functionalization in synthetic applications.
Comparison with Similar Compounds
Indole-3-carboxylic acid: Lacks the phenylthio group and methylation, offering different reactivity.
1-Methylindole: Does not have the carboxylate ester or the phenylthio group, providing a more basic structure.
3-Phenylthioindole: Similar in some aspects but lacks the methylation and esterification found in the target compound.
There you go! From synthesis to mechanism, that's your thorough dive into the world of methyl 1-methyl-3-(phenylthio)-1H-indole-2-carboxylate
Properties
IUPAC Name |
methyl 1-methyl-3-phenylsulfanylindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-18-14-11-7-6-10-13(14)16(15(18)17(19)20-2)21-12-8-4-3-5-9-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSCCKZMGCWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)OC)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49735866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














